molecular formula C24H54I2N2O2S B13737815 Ammonium, sulfonylbis(hexamethylene)bis(triethyl-, diiodide CAS No. 101295-91-4

Ammonium, sulfonylbis(hexamethylene)bis(triethyl-, diiodide

Cat. No.: B13737815
CAS No.: 101295-91-4
M. Wt: 688.6 g/mol
InChI Key: MLCRLIRCCZKDQM-UHFFFAOYSA-L
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Description

Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide is a chemical compound with the molecular formula C24H54I2N2O2S. It is known for its unique structure, which includes two triethylazaniumyl groups and a hexylsulfonyl chain. This compound is often used in research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide typically involves a multi-step process. The initial step often includes the formation of the hexylsulfonyl intermediate, which is then reacted with triethylamine to form the triethylazaniumyl groups. The final step involves the addition of iodine to form the diiodide salt. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The iodine atoms can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the triethylazaniumyl groups can interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Triethyl-[6-(triethylazaniumyl)hex-2-ynyl]azanium diiodide: Similar structure but with an alkyne group.

    Triethyl-[6-(triethylazaniumyl)hexyl]azanium diiodide: Lacks the sulfonyl group.

Uniqueness

Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide is unique due to its combination of triethylazaniumyl groups and a hexylsulfonyl chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules and industrial processes.

Properties

CAS No.

101295-91-4

Molecular Formula

C24H54I2N2O2S

Molecular Weight

688.6 g/mol

IUPAC Name

triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium;diiodide

InChI

InChI=1S/C24H54N2O2S.2HI/c1-7-25(8-2,9-3)21-17-13-15-19-23-29(27,28)24-20-16-14-18-22-26(10-4,11-5)12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

MLCRLIRCCZKDQM-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)CCCCCCS(=O)(=O)CCCCCC[N+](CC)(CC)CC.[I-].[I-]

Origin of Product

United States

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